1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1040671-97-3
VCID: VC11954169
InChI: InChI=1S/C17H21N3O3/c1-12-6-4-5-7-13(12)14(21)20-10-8-17(9-11-20)15(22)18(2)16(23)19(17)3/h4-7H,8-11H2,1-3H3
SMILES: CC1=CC=CC=C1C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C
Molecular Formula: C17H21N3O3
Molecular Weight: 315.37 g/mol

1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 1040671-97-3

Cat. No.: VC11954169

Molecular Formula: C17H21N3O3

Molecular Weight: 315.37 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1040671-97-3

Specification

CAS No. 1040671-97-3
Molecular Formula C17H21N3O3
Molecular Weight 315.37 g/mol
IUPAC Name 1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C17H21N3O3/c1-12-6-4-5-7-13(12)14(21)20-10-8-17(9-11-20)15(22)18(2)16(23)19(17)3/h4-7H,8-11H2,1-3H3
Standard InChI Key QQVKKESHLQFFMM-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C
Canonical SMILES CC1=CC=CC=C1C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C

Introduction

1,3-Dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of triazaspiro compounds. It features a unique spirocyclic structure that incorporates nitrogen atoms within a bicyclic framework. The presence of both dimethyl and 2-methylbenzoyl substituents contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Chemical Formula and Molecular Weight

  • Chemical Formula: C17H21N3O3

  • Molecular Weight: 315.37 g/mol

Synthesis Methods

The synthesis of 1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves several key steps, including concentration treatments and purification processes. For example, after the final reaction step, the mixture is concentrated using rotary evaporation at controlled temperatures to isolate the solid product.

Potential Applications

This compound holds potential applications in various scientific fields due to its unique structure and chemical properties. It may be explored in medicinal chemistry for its potential biological activities and in materials science for its structural properties.

Research Findings and Future Directions

While the exact mechanisms by which 1,3-dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects are not fully elucidated, further research is necessary to establish detailed pathways and interactions at the molecular level. This could involve studying its interactions with biological systems or exploring its material properties in depth.

Comparison with Related Compounds

Other spiro compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, share similar structural features but differ in their substituents and potential applications. These compounds are synthesized through different routes, often involving Strecker reactions and subsequent cyclization steps .

Table: Comparison of 1,3-Dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione with Related Compounds

CompoundChemical FormulaMolecular WeightSubstituents
1,3-Dimethyl-8-(2-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dioneC17H21N3O3315.37 g/molDimethyl, 2-methylbenzoyl
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneNot specifiedNot specifiedMethyl, phenyl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator